Ethyl 4-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate
Description
Ethyl 4-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate is a synthetic heterocyclic compound featuring a triazoloquinoxaline core linked to a benzoate ester via a sulfanylacetamido bridge. Its molecular formula is C₂₇H₂₃N₅O₃S, with a molecular weight of 497.58 g/mol . The compound’s structure integrates a methyl-substituted triazoloquinoxaline moiety, which is known to influence receptor binding affinity and selectivity, particularly in adenosine receptor modulation .
Properties
IUPAC Name |
ethyl 4-[[2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-3-29-21(28)14-8-10-15(11-9-14)22-18(27)12-30-20-19-25-24-13(2)26(19)17-7-5-4-6-16(17)23-20/h4-11H,3,12H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDYNVQWMVNRPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate typically involves multiple steps. One common method includes the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction is usually carried out in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) and stirred overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazoloquinoxaline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Anhydrous potassium carbonate in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
Anticancer Properties
Triazoloquinoxaline derivatives have been extensively studied for their potential as anticancer agents. Research indicates that compounds like ethyl 4-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Cell Growth : Studies have shown that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways.
- Targeting Specific Enzymes : this compound has been identified as a potential inhibitor of phosphodiesterase enzymes involved in cancer progression .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various pathogens. Research highlights include:
- Broad Spectrum Activity : this compound has shown efficacy against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antimicrobial action is believed to stem from the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anti-inflammatory Effects
Inflammation plays a crucial role in numerous diseases, including autoimmune disorders and chronic conditions. The compound's anti-inflammatory properties are noteworthy:
- Cytokine Inhibition : Research indicates that this compound can reduce the production of pro-inflammatory cytokines.
- Potential for Pain Management : Its ability to modulate inflammatory responses suggests applications in pain management therapies .
Industrial Production
While detailed industrial production methods are sparse in literature, general approaches involve scaling laboratory synthesis methods and optimizing conditions for commercial viability. The focus is on ensuring high purity and yield of the final product.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the anticancer effects of various triazoloquinoxaline derivatives. This compound was found to significantly reduce tumor size in xenograft models .
Case Study 2: Antimicrobial Testing
In another research initiative focusing on antimicrobial activity, this compound demonstrated potent activity against resistant strains of bacteria. The study emphasized its potential as an alternative treatment option in the face of rising antibiotic resistance .
Mechanism of Action
The mechanism of action of Ethyl 4-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate involves several molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Ethyl 4-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate and related compounds identified in the evidence:
Key Research Findings and Mechanistic Insights
Adenosine Receptor Interactions: The triazoloquinoxaline scaffold is structurally analogous to adenosine receptor antagonists, particularly A₂A and A₃ subtypes. Methyl or aryl substituents (e.g., 4-methylphenyl in F989-0833 analogs) may enhance binding to hydrophobic pockets in these receptors .
Solubility vs. Bioactivity Trade-offs: Compounds with pyridine cores (e.g., L860-0255) exhibit lower molecular weights and higher solubility but may sacrifice quinoxaline-specific receptor interactions .
Metabolic Stability : Bulkier substituents like isopropyl (CM915186) or fluorophenyl (L860-0255) may reduce cytochrome P450-mediated degradation, extending half-life .
Biological Activity
Ethyl 4-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on recent research findings, including data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a triazole ring fused to a quinoxaline structure. The incorporation of sulfur in the form of a sulfanyl group enhances its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazoloquinoxaline derivatives. For instance, compounds featuring the triazole moiety have shown significant cytotoxic effects against various cancer cell lines. In particular, derivatives with specific substitutions exhibited IC50 values indicating potent activity:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 16 | HCT-116 | 2.44 |
| 16 | HepG2 | 6.29 |
| VIIa | HCT-116 | 2.62 |
| VIIa | HepG2 | 3.91 |
These results suggest that the structural modifications on the triazoloquinoxaline core can significantly impact cytotoxic efficacy against cancer cells .
The mechanism underlying the anticancer activity of this compound appears to involve DNA intercalation and inhibition of topoisomerase II (Topo II). Studies have demonstrated that compounds with similar structures can effectively intercalate into DNA and inhibit Topo II activity, leading to increased apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. The presence of the triazole ring is known to contribute to antibacterial effects against pathogens such as Staphylococcus aureus. This is particularly relevant given the rising concerns over antibiotic resistance .
Study on Triazole Derivatives
A comprehensive study evaluated various triazole derivatives for their biological activities. The findings indicated that derivatives containing the triazole moiety displayed significant inhibition against several bacterial strains and demonstrated potential as therapeutic agents for infectious diseases .
Evaluation of Sulfur-containing Compounds
Research focusing on sulfur-containing heterocycles has revealed their role in enhancing biological activity. Compounds similar to this compound were evaluated for their antioxidant and anti-inflammatory properties, showcasing a broad spectrum of biological applications .
Q & A
Q. What are the key synthetic steps and optimization strategies for synthesizing Ethyl 4-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate?
The synthesis involves multi-step reactions, including heterocycle formation, sulfanylacetamido coupling, and esterification. Key steps include:
- Triazoloquinoxaline Core Formation : Reacting 1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline derivatives with thiol-containing intermediates under controlled conditions (e.g., reflux in anhydrous solvents like DMF or THF) .
- Sulfanylacetamido Coupling : Using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDCI to link the sulfanylacetate group to the benzoate ester .
- Optimization : Microwave-assisted synthesis reduces reaction time (e.g., from 24 hours to 2–4 hours) and improves yield (up to 85%) compared to traditional reflux methods .
Q. Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Reaction Time | Key Advantages |
|---|---|---|---|
| Microwave-assisted | 80–85 | 2–4 hours | Faster, higher purity |
| Reflux (Traditional) | 60–70 | 24–48 hours | Lower equipment requirements |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments (e.g., methyl groups at δ 1.2–1.4 ppm, aromatic protons at δ 7.2–8.3 ppm) and carbon backbone .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 463.51 for CHNOS) and fragmentation patterns .
- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity; mobile phases often use acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in anticancer applications?
- Target Identification : Use affinity chromatography or pull-down assays with tagged compounds to identify binding proteins (e.g., kinases or DNA repair enzymes) .
- Enzyme Inhibition Assays : Test inhibitory activity against cancer-relevant targets (e.g., topoisomerase II or EGFR) via fluorescence-based assays (IC determination) .
- Cellular Apoptosis Studies : Perform flow cytometry (Annexin V/PI staining) to quantify apoptosis in treated cancer cell lines (e.g., MCF-7 or HeLa) .
Q. What strategies resolve contradictions in reported biological activity data?
- Standardized Assay Conditions : Ensure consistent cell lines (e.g., ATCC-validated), passage numbers, and culture media across studies .
- Purity Validation : Re-test compounds with conflicting results using HPLC-MS to rule out impurities (>98% purity required for reliable data) .
- Dose-Response Curves : Use 8–10 concentration points to calculate accurate EC/IC values, reducing variability from single-dose studies .
Q. How can computational methods enhance structure-activity relationship (SAR) studies?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., adenosine receptors or kinases). Docking scores correlate with experimental IC values .
- QSAR Modeling : Employ descriptors like logP, polar surface area, and H-bond donors to predict bioavailability and activity. For example, increased hydrophobicity (logP >3) may improve membrane permeability but reduce solubility .
- MD Simulations : Run 100-ns simulations to assess stability of compound-target complexes (e.g., RMSD <2 Å indicates stable binding) .
Q. Table 2: Key Computational Parameters for SAR Studies
| Parameter | Tool/Software | Relevance to Compound Design |
|---|---|---|
| Docking Score | AutoDock Vina | Predicts binding affinity |
| logP | MarvinSketch | Optimizes solubility/permeability |
| RMSD (MD) | GROMACS | Evaluates binding stability over time |
Methodological Considerations for Data Reproducibility
- Synthetic Reproducibility : Document exact stoichiometry (e.g., 1.2 equivalents of thioacetamide) and inert atmosphere conditions (N/Ar) to prevent oxidation .
- Biological Replicates : Use n ≥ 3 independent experiments with internal controls (e.g., cisplatin for apoptosis assays) .
- Data Archiving : Share raw NMR/MS files in repositories like PubChem (CID 18554144) or Zenodo for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
